8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide
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Overview
Description
8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide typically involves multiple steps. One common method starts with the condensation of 8-chloroquinoline-3-carboxylic acid with pyridin-3-ylmethanol under acidic conditions to form the intermediate ester. This intermediate is then hydrolyzed to yield the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of 8-chloro-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-4-hydroxyquinoline-3-carboxamide
- 4-hydroxyquinoline-3-carboxamide
- 8-chloroquinoline-3-carboxamide
Uniqueness
8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is unique due to the presence of the pyridin-3-ylmethyl group, which can enhance its binding affinity and specificity for certain biological targets.
Properties
IUPAC Name |
8-chloro-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-5-1-4-11-14(13)19-9-12(15(11)21)16(22)20-8-10-3-2-6-18-7-10/h1-7,9H,8H2,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQQUPYQVYHUNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NCC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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